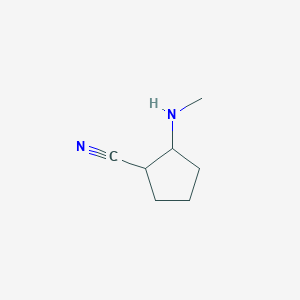
6-(2,3-Difluorophenoxy)pyridin-3-amine
説明
“6-(2,3-Difluorophenoxy)pyridin-3-amine” is a chemical compound with the CAS Number: 1341457-19-9 . It has a molecular weight of 222.19 . The IUPAC name for this compound is 6-(2,3-difluorophenoxy)-3-pyridinamine .
Molecular Structure Analysis
The InChI code for “6-(2,3-Difluorophenoxy)pyridin-3-amine” is 1S/C11H8F2N2O/c12-8-2-1-3-9(11(8)13)16-10-5-4-7(14)6-15-10/h1-6H,14H2 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
科学的研究の応用
Metal-Free Photoredox Catalysis
A metal-free photoredox strategy has been developed for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives. This approach is suitable for the synthesis of (E)-alkenes from vinyl phenyl sulfones, highlighting the utility of amines in bond formation under mild conditions. This method offers broad substrate scope, high chemoselectivity, and is easily scalable, indicating potential for diversification of complex molecular scaffolds. Mechanistic studies reveal differences in reactivity between primary and secondary alkyl substituted pyridinium salts, underscoring the intricate behavior of amines in photoredox catalysis (Ociepa, Turkowska, & Gryko, 2018).
Prosthetic Group Synthesis for PET Imaging
N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate, a precursor for the synthesis of 2,3,5,6-tetrafluorophenyl 6-[18F]-fluoronicotinate, highlights the role of fluoro-substituted amines in radiolabeling peptides for positron emission tomography (PET) imaging. This compound facilitates the incorporation of nucleophilic fluorine-18, a critical step in developing PET-imaging probes for nuclear medicine. The structural determination of the precursor via X-ray crystallography is pivotal for ensuring the efficacy of radiochemical yields in the synthesis process (Davis & Fettinger, 2018).
Synthesis of Complex Platinum Complexes
Research on the synthesis of C*N∧N- and C∧N∧N-coordinated platinum complexes from N,N-diphenyl-2,2'-bipyridin-6-amine and similar compounds provides insight into the creation of materials with potential applications in light emission and photophysics. These complexes exhibit varied emissive properties and quantum yields, making them candidates for developing optoelectronic devices. DFT/TDDFT calculations offer an understanding of their electronic transitions, essential for tailoring materials for specific applications (Harris, Vezzu, Bartolotti, Boyle, & Huo, 2013).
Development of Anticancer Agents
The synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents underline the importance of amine-functionalized compounds in medicinal chemistry. Some synthesized compounds have shown promising bioactivity against various cancer cell lines, highlighting the role of such compounds in developing new therapeutic agents (Chavva, Pillalamarri, Banda, Gautham, Gaddamedi, Yedla, Kumar, & Banda, 2013).
Safety And Hazards
The compound is classified under GHS05 and GHS07 hazard pictograms . The signal word for this compound is “Danger” and it has hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, ensuring adequate ventilation, and avoiding ingestion and inhalation .
将来の方向性
特性
IUPAC Name |
6-(2,3-difluorophenoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-8-2-1-3-9(11(8)13)16-10-5-4-7(14)6-15-10/h1-6H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAJMFXJHMYGOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-Difluorophenoxy)pyridin-3-amine | |
CAS RN |
1341457-19-9 | |
| Record name | 6-(2,3-difluorophenoxy)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



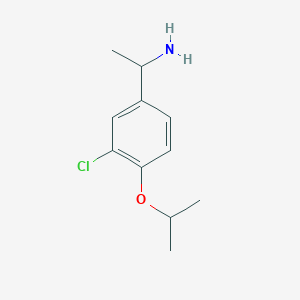
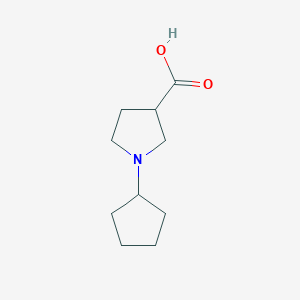
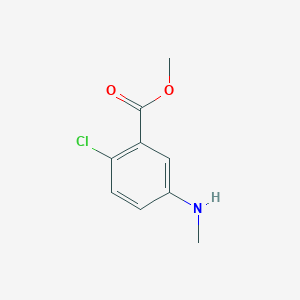

![2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]acetic acid](/img/structure/B1428821.png)
![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1428824.png)
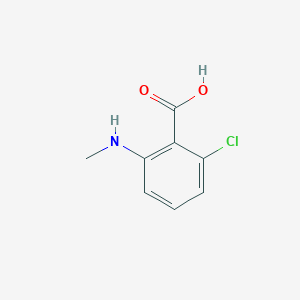
![6-Oxaspiro[2.5]octan-1-ylmethanamine](/img/structure/B1428828.png)




![[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1428836.png)
